molecular formula C7H12O2 B1265717 Heptane-2,4-dione CAS No. 7307-02-0

Heptane-2,4-dione

Cat. No.: B1265717
CAS No.: 7307-02-0
M. Wt: 128.17 g/mol
InChI Key: ILPNRWUGFSPGAA-UHFFFAOYSA-N
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Description

Heptane-2,4-dione is an organic compound with the molecular formula C7H12O2 It is a diketone, meaning it contains two ketone functional groups

Biochemical Analysis

Biochemical Properties

Heptane-2,4-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the catabolism of tyrosine. The interaction between this compound and HPPD can inhibit the enzyme’s activity, leading to a disruption in the metabolic pathway of tyrosine . Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions with other biomolecules .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of HPPD by this compound can lead to an accumulation of tyrosine and its derivatives, which can have downstream effects on cellular function . Additionally, this compound has been observed to induce oxidative stress in cells, which can result in changes to cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, such as enzymes and metal ions. The compound can inhibit the activity of enzymes like HPPD by binding to the active site and preventing the enzyme from catalyzing its substrate . This inhibition can lead to changes in the metabolic pathway of tyrosine and other related pathways. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical activity and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained inhibition of enzyme activity and prolonged oxidative stress .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can inhibit enzyme activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress and damage to cellular structures . These adverse effects are dose-dependent and can vary based on the specific animal model used in the study.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the catabolism of tyrosine. The compound can inhibit the activity of HPPD, leading to an accumulation of tyrosine and its derivatives . This inhibition can affect the overall metabolic flux and levels of metabolites in the pathway. Additionally, this compound can interact with other enzymes and cofactors, further influencing its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the accumulation and activity of this compound in various tissues and organs.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it can exert its biochemical effects. The compound can be directed to particular organelles through targeting signals and post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can induce oxidative stress and affect mitochondrial function . The subcellular localization of this compound is crucial for understanding its overall impact on cellular activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 1-cyclopentenyl methyl ketone with diethyl malonate in the presence of sodium ethoxide, followed by hydrolysis and subsequent decarboxylation . Another method includes the use of simple reagents like dimethyl amino pyridine to bring about the rearrangement of the enol ester to the final triketone molecule .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: Heptane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Heptane-2,4-dione has several applications in scientific research:

Comparison with Similar Compounds

Heptane-2,4-dione can be compared with other diketones and triketones, such as:

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

heptane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-7(9)5-6(2)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPNRWUGFSPGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70223340
Record name Heptane-2,4-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7307-02-0
Record name 2,4-Heptanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7307-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Heptanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007307020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptane-2,4-dione
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Record name 2,4-HEPTANEDIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological target of 2,4-Heptanedione derivatives discussed in the research?

A1: The research primarily focuses on 2,4-heptanedione derivatives, particularly bicyclo[4.1.0]heptane-2,4-diones, as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). [, ] HPPD is a key enzyme in the biosynthesis of carotenoids, essential pigments for protecting plants from photooxidative damage. [, ] Inhibiting HPPD leads to the depletion of carotenoids, causing bleaching and ultimately plant death. [, ]

Q2: How does the structure of 2,4-heptanedione derivatives influence their herbicidal activity?

A2: The herbicidal activity of 2,4-heptanedione derivatives, particularly the bicyclo[4.1.0]heptane-2,4-diones, is significantly influenced by the substituents on the benzoyl group. [, ] Researchers found that modifications to these substituents can significantly alter both the potency against weeds and the safety profile in crops like corn. [, ] For example, a chlorine and methylsulfonyl group at specific positions on the benzoyl ring resulted in a compound with a good balance of herbicidal activity and corn safety. []

Q3: What are the potential applications of 2,4-heptanedione derivatives in agriculture?

A3: The research suggests that 2,4-heptanedione derivatives, specifically certain bicyclo[4.1.0]heptane-2,4-diones, hold promise as herbicides for controlling both broadleaf and grass weeds in agricultural settings, particularly in cornfields. []

Q4: What are some novel synthetic methods developed for producing 2,4-heptanedione derivatives?

A4: Researchers have devised convenient synthetic routes for creating novel benzoyl-substituted bicyclo[4.1.0]heptane-2,4-diones. [, ] These methods provide efficient access to a range of derivatives for exploring structure-activity relationships and optimizing herbicidal properties. [, ] One example involves a sulfide contraction via alkylative coupling to synthesize 3-Methyl-2,4-Heptanedione. []

Q5: How does the introduction of fluorine atoms impact the properties of 2,4-heptanedione-based Ytterbium(III) complexes?

A5: Studies on Ytterbium(III) complexes with fluorinated 2,4-heptanedione ligands, such as 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione, show that increasing the fluorinated chain length correlates with a decrease in luminescence intensity and excited-state lifetime. [] This understanding is crucial for applications in optical amplifiers. [] Furthermore, the fluorinated barium chelates of 1,1,1,5,5,6,6,6-octafluoro-2,4-hexanedione (Hofhd) and 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione (Hdfhd) exhibit enhanced volatility and thermal stability compared to non-fluorinated counterparts, making them suitable for chemical vapor deposition of barium fluoride thin films. []

Q6: What unique reactivity does 2,4-heptanedione exhibit in organic synthesis?

A6: Research highlights the use of 2,4-heptanedione in reactions with diphenyliodonium chloride for phenylation reactions. [] This methodology enables the introduction of phenyl groups onto the 2,4-heptanedione scaffold, leading to the synthesis of compounds like 1-phenyl-2,4-pentanedione. []

Q7: Can 2,4-heptanedione derivatives undergo photochemical reactions?

A7: Yes, studies demonstrate the participation of 2,4-heptanedione derivatives in photochemical reactions. [, , ] Specifically, bis(alkenoyl)ketenedithioacetals containing the 2,4-heptanedione moiety undergo efficient intramolecular [2+2] photocycloadditions upon irradiation, producing substituted bicyclo[3.2.0]heptane-2,4-diones. [] Additionally, solid-state photolysis of an achiral N-isopropyl-N-tiglylbenzoylformamide results in a [2+2] cycloaddition, yielding a chiral oxetane derivative of a 3-azabicyclo[3.1.1]heptane-2,4-dione with high optical purity. [, ]

Q8: Are there examples of 2,4-heptanedione derivatives with interesting solid-state structures?

A8: Crystallographic studies have revealed intriguing structural features in several 2,4-heptanedione derivatives. For example, cis-3-azabicyclo[3.2.0]this compound exhibits a planar cyclobutane ring and forms chains through N—H⋯O=C hydrogen bonds. [] In another case, (N,N,N′,N′-Tetramethyl-1,2-diaminoethane)(1,1,1-trifluoro-6-methyl-2,4-heptanedionato)copper(II) perchlorate displays a nearly planar CuN2O2 chromophore, with the diamine ligand adopting a gauche conformation and λ configuration. []

Q9: What other heterocyclic systems incorporate the 2,4-heptanedione framework?

A9: Research showcases the incorporation of the 2,4-heptanedione core into diverse heterocyclic structures. One such example is 3-(2,6-Dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]this compound. [] This molecule exhibits a unique conformation with a nearly perpendicular arrangement of the pyrrolidine and dioxopiperidine rings. [] Additionally, 1,5-Dichloro-3,6,6-triphenyl-3-azabicyclo[3.2.0]this compound displays a non-planar cyclobutane ring substituted with two phenyl rings at distinct angles. []

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